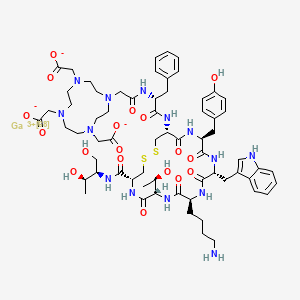
Edotreotide Gallium Ga-68
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Edotreotide gallium Ga-68 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is particularly effective in detecting somatostatin receptor-positive neuroendocrine tumors in both adult and pediatric patients . This compound consists of the octreotide derivative edotreotide, which is labeled with the radioactive isotope gallium-68 (Ga-68). The binding of edotreotide to somatostatin receptors allows for precise imaging of tumors.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Edotreotid-Gallium Ga-68 umfasst mehrere Schritte:
Chelatisierung: Das Octreotid-Derivat Edotreotid wird zunächst synthetisiert. Dazu wird Tyrosin an Position 3 des Somatostatin-Analogons Octreotid gegen Phenylalanin ausgetauscht.
Chelatisierung mit Ga-68: Das synthetisierte Edotreotid wird dann mit Gallium-68 unter Verwendung des makrocyclischen Chelatbildners Dodekantetraessigsäure (DOTA) chelatiert.
Industrielle Produktionsmethoden: Die industrielle Produktion von Edotreotid-Gallium Ga-68 erfolgt in der Regel mit automatisierten Synthesemodulen, um eine hohe Reinheit und Reproduzierbarkeit zu gewährleisten. Der Prozess umfasst:
Radiomarkierung: Automatische Systeme werden verwendet, um das Edotreotid mit Ga-68 zu markieren.
Reinigung: Die markierte Verbindung wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um Verunreinigungen zu entfernen.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um sicherzustellen, dass das Endprodukt alle regulatorischen Standards erfüllt.
Arten von Reaktionen:
Chelatisierung: Die primäre Reaktion, die bei der Synthese von Edotreotid-Gallium Ga-68 beteiligt ist, ist die Chelatisierung, bei der der DOTA-Chelator an das Ga-68-Isotop bindet.
Substitution: Der Austausch von Tyrosin gegen Phenylalanin in der Octreotid-Struktur ist eine weitere wichtige Reaktion.
Häufige Reagenzien und Bedingungen:
Reagenzien: Dodekantetraessigsäure (DOTA), Gallium-68, Octreotid-Derivat.
Bedingungen: Die Reaktionen werden in der Regel unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine optimale Bindung und Stabilität zu gewährleisten.
Hauptprodukte:
- Das Hauptprodukt dieser Reaktionen ist das radiomarkierte Edotreotid-Gallium Ga-68, das für die PET-Bildgebung verwendet wird.
Wissenschaftliche Forschungsanwendungen
Edotreotid-Gallium Ga-68 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird für die Untersuchung der radiopharmazeutischen Chemie und die Entwicklung neuer Bildgebungsmittel eingesetzt.
Biologie: Hilft beim Verständnis der Expression und Verteilung von Somatostatin-Rezeptoren in verschiedenen Geweben.
Industrie: Wird bei der Produktion von Diagnostika und bei der Entwicklung neuer Radiopharmazeutika eingesetzt.
5. Wirkmechanismus
Edotreotid-Gallium Ga-68 entfaltet seine Wirkung durch Bindung an Somatostatin-Rezeptoren, wobei es eine höhere Affinität zum Somatostatin-Rezeptor-Typ 2 aufweist. Nach der Bindung emittiert die Verbindung Beta-Strahlung, die mit der PET-Bildgebung detektiert wird. Dies ermöglicht eine präzise Lokalisierung von Somatostatin-Rezeptor-positiven Tumoren .
Ähnliche Verbindungen:
Dotatate-Gallium Ga-68: Ein weiteres Radiopharmazeutikum, das für ähnliche diagnostische Zwecke eingesetzt wird, aber mit geringerer Variabilität der Tumoraufnahme.
Octreotid: Die Stammverbindung, von der Edotreotid abgeleitet ist, wird in verschiedenen diagnostischen und therapeutischen Anwendungen eingesetzt.
Einzigartigkeit: Edotreotid-Gallium Ga-68 ist einzigartig durch seine hohe Affinität zu Somatostatin-Rezeptoren und seine Wirksamkeit bei der PET-Bildgebung für neuroendokrine Tumoren. Seine Fähigkeit, klare und präzise Bilder zu liefern, macht es zu einem wertvollen Werkzeug bei der Diagnose und Behandlung dieser Tumoren .
Wirkmechanismus
Edotreotide gallium Ga-68 exerts its effects by binding to somatostatin receptors, with a higher affinity for somatostatin receptor type 2. Upon binding, the compound emits beta particle radiation, which is detected by PET imaging. This allows for the precise localization of somatostatin receptor-positive tumors .
Vergleich Mit ähnlichen Verbindungen
Dotatate gallium Ga-68: Another radiopharmaceutical used for similar diagnostic purposes but with lower tumor uptake variability.
Octreotide: The parent compound from which edotreotide is derived, used in various diagnostic and therapeutic applications.
Uniqueness: Edotreotide gallium Ga-68 is unique due to its high affinity for somatostatin receptors and its effectiveness in PET imaging for neuroendocrine tumors. Its ability to provide clear and precise imaging makes it a valuable tool in the diagnosis and management of these tumors .
Eigenschaften
| Edotreotide gallium Ga-68 binds to somatostatin receptors, with higher affinity for somatostatin receptor type 2, where it emits beta particle radiation for detection by positron emission tomography (PET). | |
CAS-Nummer |
2101630-92-4 |
Molekularformel |
C65H89GaN14O18S2 |
Molekulargewicht |
1486.5 g/mol |
IUPAC-Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gallium-68(3+) |
InChI |
InChI=1S/C65H92N14O18S2.Ga/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1-2 |
InChI-Schlüssel |
PZBPHYLKIMOZPR-FIYGWYQWSA-K |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[68Ga+3] |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Ga+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


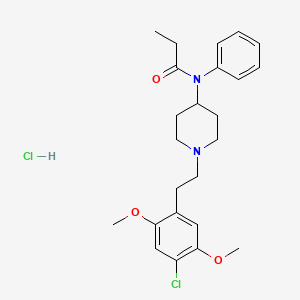
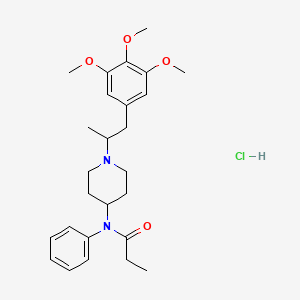
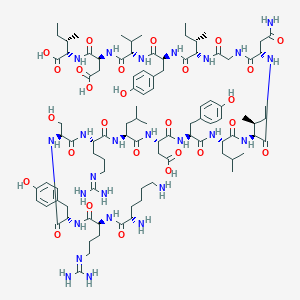
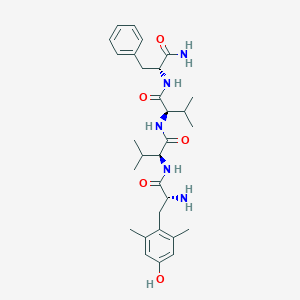
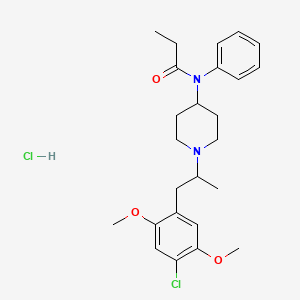
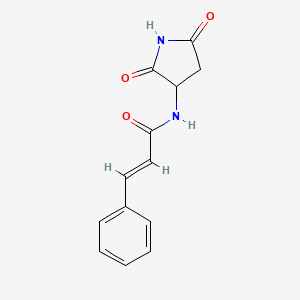
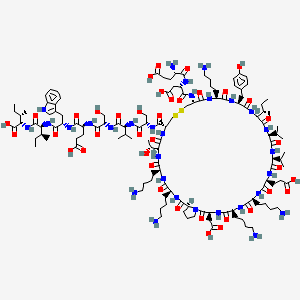
![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)
![[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817603.png)
![1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)

![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
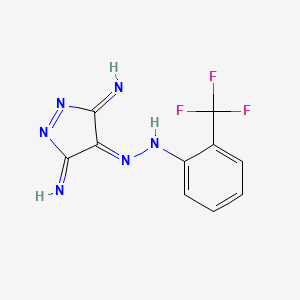
![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)
